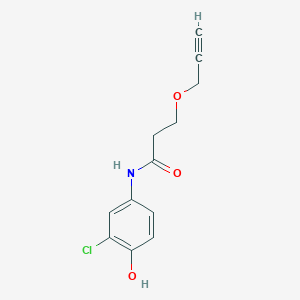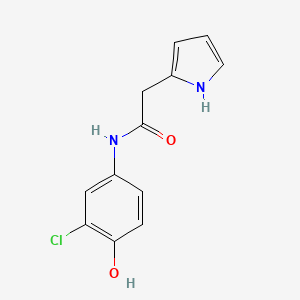
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide, commonly known as CHPP, is a chemical compound with potential therapeutic applications. This compound has been studied for its ability to inhibit the activity of a specific enzyme, which is involved in the progression of several diseases. In
Wirkmechanismus
The mechanism of action of CHPP involves its ability to inhibit the activity of 15-lipoxygenase, an enzyme involved in the production of inflammatory molecules. By inhibiting this enzyme, CHPP reduces the production of these molecules, which can contribute to the progression of several diseases. Additionally, CHPP has been shown to reduce the formation of beta-amyloid plaques in Alzheimer's disease, and to protect against the degeneration of dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
CHPP has several biochemical and physiological effects. In cancer, CHPP has been shown to inhibit the production of inflammatory molecules, which can promote tumor growth. In Alzheimer's disease, CHPP has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, CHPP has been shown to protect against the degeneration of dopaminergic neurons, which are responsible for the motor symptoms of the disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CHPP is its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, CHPP has been shown to have a relatively low toxicity profile, which makes it a promising candidate for further development. However, one limitation of CHPP is its relatively low solubility in water, which can make it difficult to administer in certain formulations.
Zukünftige Richtungen
There are several future directions for the study of CHPP. One direction is the development of new formulations that improve its solubility in water, which could increase its efficacy and ease of administration. Another direction is the study of its potential therapeutic applications in other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, the development of new analogs of CHPP could lead to compounds with improved activity and specificity for their target enzymes.
Synthesemethoden
The synthesis method of CHPP involves several steps. The starting material is 3-chloro-4-hydroxybenzoic acid, which is converted into its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with propargyl alcohol in the presence of a base, such as triethylamine, to form the propargyl ether. Finally, the propargyl ether is reacted with 3-aminopropanoic acid to yield CHPP.
Wissenschaftliche Forschungsanwendungen
CHPP has been studied for its potential therapeutic applications in several diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, CHPP has been shown to inhibit the activity of an enzyme called 15-lipoxygenase, which is involved in the production of inflammatory molecules that promote tumor growth. In Alzheimer's disease, CHPP has been shown to reduce the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, CHPP has been shown to protect against the degeneration of dopaminergic neurons, which are responsible for the motor symptoms of the disease.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-hydroxyphenyl)-3-prop-2-ynoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-2-6-17-7-5-12(16)14-9-3-4-11(15)10(13)8-9/h1,3-4,8,15H,5-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPDZPIWSUEOPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCC(=O)NC1=CC(=C(C=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)

![3-hydroxy-N-[5-methyl-1-(3-methylbutyl)pyrazol-4-yl]benzamide](/img/structure/B7647955.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)

![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)

![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)